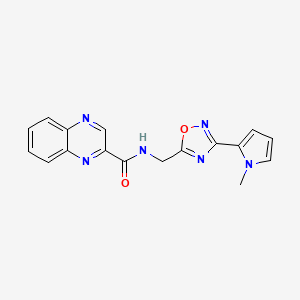

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide

Description

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a quinoxaline carboxamide moiety and a methylpyrrole substituent. Methylpyrrole may enhance lipophilicity, influencing membrane permeability.

Properties

IUPAC Name |

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O2/c1-23-8-4-7-14(23)16-21-15(25-22-16)10-19-17(24)13-9-18-11-5-2-3-6-12(11)20-13/h2-9H,10H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXMJUQIGVFAFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions:

Formation of Quinoxaline Core: : Begin with a condensation reaction between o-phenylenediamine and a suitable dicarbonyl compound like glyoxal.

Introduction of Oxadiazole Ring: : Utilize a cyclization reaction, generally involving nitriles and amidoximes under dehydrating conditions.

Attachment of Pyrrole Unit: : Perform a coupling reaction, often facilitated by palladium-catalyzed cross-coupling methods like Suzuki or Sonogashira coupling.

Final Coupling: : The final step involves coupling the oxadiazole-modified quinoxaline with the pyrrole derivative, often under conditions promoting amide bond formation.

Industrial Production Methods: Industrial-scale production would likely involve optimizing these reactions to maximize yield and purity, often using continuous flow reactors and automated systems for efficiency. Catalysts, solvents, and reaction temperatures would be carefully controlled to ensure reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions: N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide can undergo various chemical reactions:

Oxidation: : Oxidizing agents like m-chloroperoxybenzoic acid can convert specific functional groups to their oxidized forms.

Reduction: : Reducing agents such as lithium aluminum hydride can reduce nitro groups or carbonyl functionalities within the structure.

Substitution: : Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions: Common reagents include:

Oxidation: : m-Chloroperoxybenzoic acid, potassium permanganate.

Reduction: : Lithium aluminum hydride, sodium borohydride.

Substitution: : Halides or alkoxides under aprotic solvent conditions.

Major Products Formed: Depending on the reaction, products can include oxidized quinoxaline derivatives, reduced oxadiazole analogs, or substituted pyrrole compounds, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used to study electronic transitions and molecular interactions due to its unique structural features. It can serve as a ligand in coordination chemistry or a starting material for synthesizing more complex molecules.

Biology: Biologically, derivatives of this compound are researched for their potential as antimicrobial, antiviral, and anticancer agents. The structural features allow it to interact with various biological targets, making it a promising candidate for drug development.

Medicine: In medicine, it is explored for its ability to inhibit specific enzymes or receptors. Its unique structure makes it suitable for designing molecules that can cross biological membranes and reach intracellular targets.

Industry: Industrially, this compound can be utilized in material sciences, particularly in creating organic semiconductors, photovoltaic materials, or as part of molecular sensors due to its electronic properties.

Mechanism of Action

The mechanism of action typically involves the compound interacting with biological macromolecules such as proteins or DNA. For example:

Enzyme Inhibition: : It can bind to the active site of enzymes, preventing substrate access and thus inhibiting enzymatic activity.

Receptor Binding: : It may mimic natural ligands, binding to receptors and modulating their activity, which can alter cellular signaling pathways.

Specific pathways could include inhibition of kinases or interaction with G-protein coupled receptors, impacting cell proliferation or apoptosis.

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural and inferred properties of the target compound and analogs from the provided evidence:

Functional Group Implications

- Target Compound: The quinoxaline carboxamide may facilitate interactions with ATP-binding pockets in kinases, while the methylpyrrole could enhance blood-brain barrier penetration if CNS activity is intended.

- Compound: The trifluoromethyl group improves metabolic stability and electron-withdrawing effects, while the morpholinoethyl-imidazolidinedione moiety enhances solubility and formulation flexibility .

- The pyrazole group may act as a hydrogen bond acceptor .

Pharmacokinetic and Therapeutic Considerations

- Lipophilicity: The target compound’s quinoxaline may reduce solubility compared to the morpholino-containing analog in . However, methylpyrrole could balance this by promoting membrane permeability.

- Target Selectivity: The quinoxaline system’s planar structure may favor interactions with flat binding sites (e.g., DNA topoisomerases or kinase domains), whereas ’s difluoropyrrolidine might target enzymes requiring steric precision, such as proteases or fluorophilic receptors.

- Patent Context : ’s focus on formulations suggests optimization for oral bioavailability or controlled release, whereas the target compound’s structure hints at unmodified preclinical candidacy .

Biological Activity

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that combines structural features of pyrrole, oxadiazole, and quinoxaline. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Structural Overview

The molecular structure of this compound can be broken down into three key components:

- Pyrrole Ring : A five-membered aromatic ring contributing to the compound's electron-donating properties.

- Oxadiazole Ring : A heterocyclic structure that enhances the compound's biological activity through potential interactions with biological targets.

- Quinoxaline Backbone : This moiety is known for its diverse pharmacological effects and is often associated with antitumor activity.

Antitumor Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamide | 120 | Tubulin |

| N-(3-(1-Methylpyrrol-2-yl)-1,2,4-Oxadiazol) | 150 | Unknown |

| N-(Quinoxaline Derivative) | 90 | Unknown |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Preliminary screening has indicated that derivatives containing oxadiazole and pyrrole structures can inhibit the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 µg/mL |

| Escherichia coli | 62.5 µg/mL |

| Pseudomonas aeruginosa | 125 µg/mL |

The proposed mechanism of action for this compound involves:

- Binding to Biological Targets : The compound may interact with specific enzymes or receptors involved in cancer progression or bacterial survival.

- Inhibition of Key Pathways : It may inhibit pathways critical for cell division in cancer cells or essential metabolic processes in bacteria.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

- Study on Anticancer Properties : A study demonstrated that a related oxadiazole derivative significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells through tubulin inhibition .

- Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial activity of various oxadiazole derivatives against resistant strains of bacteria, showing promising results in reducing bacterial load in infected models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.